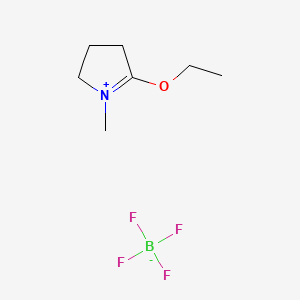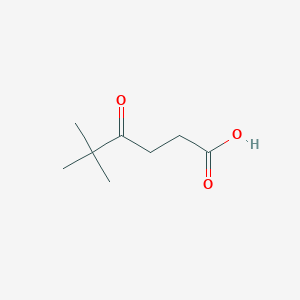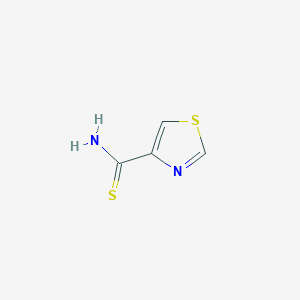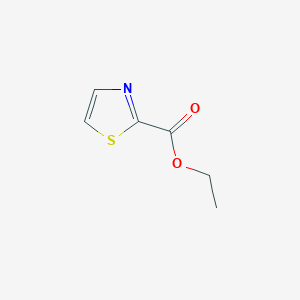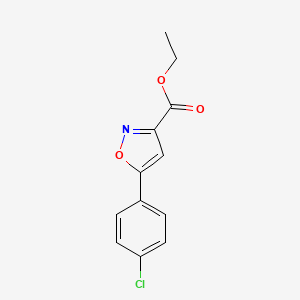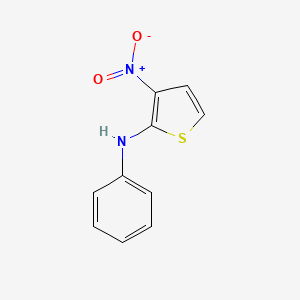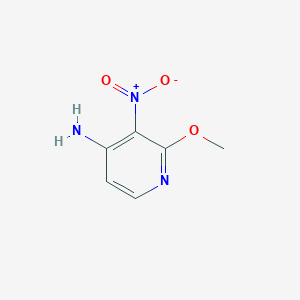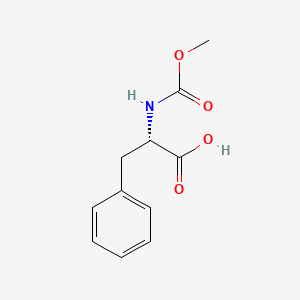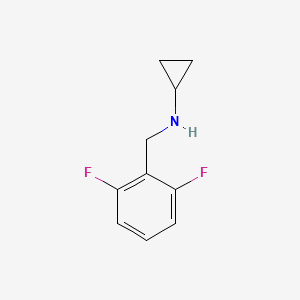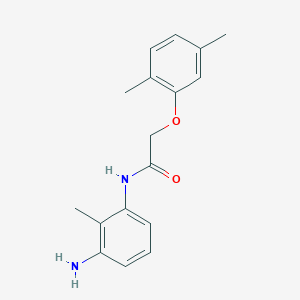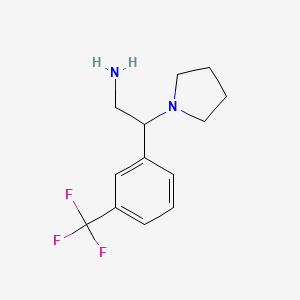
2-Pyrrolidin-1-yl-2-(3-trifluoromethyl-phenyl)-ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Pyrrolidine Derivatives
Research by Wang et al. (2015) demonstrated the synthesis of substituted γ-amino alcohols and pyrrolidine derivatives, featuring multiple stereogenic centers derived from simple 1-phenyl-ethylamine. This work highlights the potential for creating complex molecular structures utilizing similar chemical frameworks (Wang et al., 2015).
Development of Enantioselective Syntheses
Kafka et al. (2016) reported enantioselective syntheses of densely functionalized pyrrolidines, emphasizing the utility of these compounds in various chemical transformations. These syntheses derive chirality from compounds like (R)-1-(phenyl)ethylamine, demonstrating the versatility of pyrrolidine structures in stereoselective chemistry (Kafka et al., 2016).
Application in Agrochemical Synthesis
Zhi-li (2011) explored the synthesis of 5-(1-methylthio)ethyl-2-(trifluoromethyl)pyridine using pyrrolidine derivatives, indicating the relevance of these compounds in agrochemical production. This study showcases the practical application of pyrrolidine-based compounds in the development of potentially important agricultural chemicals (Zhi-li, 2011).
Pharmacological Applications
Pyrrolylcarboxamides, closely related to the pyrrolidine structure, have been synthesized for pharmacological research, as demonstrated by Bijev et al. (2003). This indicates the potential for developing medically relevant compounds using pyrrolidine derivatives (Bijev et al., 2003).
Crystallographic Studies
The crystal structure of related compounds, such as Darifenacin hydrobromide, has been studied to understand the molecular conformation of pyrrolidine derivatives, as shown by Selvanayagam et al. (2009). These studies are crucial for comprehending the structural aspects of pyrrolidine-based compounds (Selvanayagam et al., 2009).
Catalytic Applications
Kumah et al. (2019) explored chiral pyridyl imine nickel(ii) complexes, which are derived from compounds like (S)-1-phenyl-N-(pyridine-2-yl)ethylidine)ethanamine. These studies illustrate the potential catalytic applications of pyrrolidine derivatives in chemical reactions (Kumah et al., 2019).
Organometallic Chemistry
Research on half-sandwich complexes of Ru(II) with pyrrolidine derivatives, as presented by Singh et al. (2009), demonstrates the application of these compounds in the field of organometallic chemistry. This suggests their use in the development of new catalytic systems (Singh et al., 2009).
Eigenschaften
IUPAC Name |
2-pyrrolidin-1-yl-2-[3-(trifluoromethyl)phenyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2/c14-13(15,16)11-5-3-4-10(8-11)12(9-17)18-6-1-2-7-18/h3-5,8,12H,1-2,6-7,9,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLXHGHETKESBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CN)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidin-1-yl-2-(3-trifluoromethyl-phenyl)-ethylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

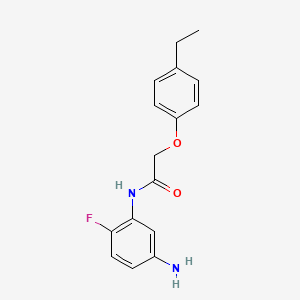
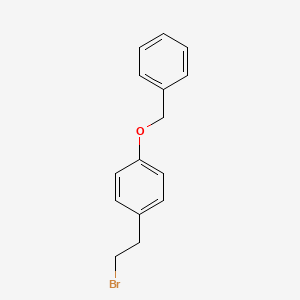
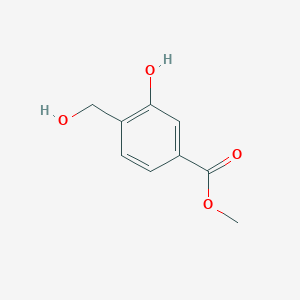
![3-Chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1318084.png)
